molecular formula C15H21NO3 B14114678 Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate

Katalognummer: B14114678
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: ZFUXTXYBIQNKKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester and a bis(propan-2-yl)carbamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate typically involves the esterification of 4-[bis(propan-2-yl)carbamoyl]benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 4-[bis(propan-2-yl)carbamoyl]benzoic acid and methanol.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.

Major Products

    Hydrolysis: Produces 4-[bis(propan-2-yl)carbamoyl]benzoic acid and methanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into an active form.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate: Similar structure but with a benzofuran moiety.

    Ritonavir: A pharmaceutical compound with a similar carbamoyl group but used as an HIV protease inhibitor.

Uniqueness

Methyl 4-[bis(propan-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties

Eigenschaften

Molekularformel

C15H21NO3

Molekulargewicht

263.33 g/mol

IUPAC-Name

methyl 4-[di(propan-2-yl)carbamoyl]benzoate

InChI

InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)14(17)12-6-8-13(9-7-12)15(18)19-5/h6-11H,1-5H3

InChI-Schlüssel

ZFUXTXYBIQNKKH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.